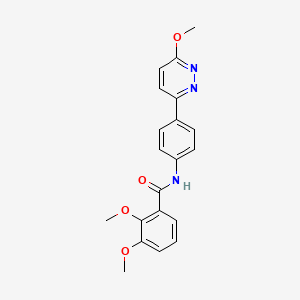![molecular formula C20H14Cl2N2O B2478860 1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole CAS No. 338786-95-1](/img/structure/B2478860.png)
1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole” is a chemical compound that is related to Miconazole . Miconazole is an azole antifungal with broad-spectrum activity used to treat fungal infections affecting the vagina, mouth, and skin, including candidiasis .
Molecular Structure Analysis
The molecular structure of this compound is closely related to Miconazole . The empirical formula is C18H14Cl4N2O·HNO3 .Scientific Research Applications
Synthetic Utilities and Approaches
1-[(2,4-Dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole is a benzimidazole derivative, a class of compounds known for their versatile applications in scientific research. Benzimidazoles have been synthesized through various methods, including the condensation of o-phenylenediamines with electrophilic reagents, showcasing their applicability in producing compounds with potential biological applications. This synthesis pathway highlights the structural flexibility and adaptability of benzimidazoles in creating pharmacologically active compounds (M. Ibrahim, 2011).
Broad Spectrum of Biological Activities
Benzimidazole derivatives possess a wide range of biological and pharmacological properties. They have been extensively studied for their therapeutic potential, including antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulant, and depressant activities. The diverse substituents around the benzimidazole nucleus contribute to the pharmacological diversity of these compounds, underscoring their significance in drug discovery and development (R. Babbar, Swikriti, S. Arora, 2020).
Applications in Cancer Research
Benzimidazole derivatives have shown promising results in cancer research, acting through various mechanisms such as intercalation, alkylating agents, topoisomerase inhibitors, DHFR enzymes, and tubulin inhibitors. Their anticancer properties, coupled with the potential for easy modification through substituent variation, make benzimidazole derivatives valuable in the synthesis of targeted anticancer agents (M. J. Akhtar et al., 2019).
Insight into Mannich Bases of Benzimidazole Derivatives
Mannich base benzimidazole derivatives play a significant role in medicine, showing a range of medicinal applications, including antibacterial, anthelmintic, antifungal, anti-inflammatory, antiviral, analgesic, and anti-convulsant activities. The versatility of these compounds in medicinal chemistry emphasizes the importance of benzimidazole derivatives in the search for new therapeutic agents (B Vasuki et al., 2021).
Antifungal and Antimicrobial Properties
Benzimidazole fungicides have been extensively researched for their mode of action, specifically as inhibitors of microtubule assembly, highlighting their application in both agriculture and veterinary medicine. This research contributes to our understanding of the molecular mechanisms underlying their biological activity and opens up possibilities for their use in treating fungal infections (L. C. Davidse, 1986).
Mechanism of Action
Target of Action
Similar compounds, such as miconazole , target the fungal cytochrome P450 51 enzyme (also known as Lanosterol 14-alpha demethylase), which is vital in the cell membrane structure of the fungus .
Mode of Action
Based on the mechanism of similar compounds, it may inhibit ergosterol biosynthesis, which is required for the cytoplasmic membrane integrity of fungi . It could act to destabilize the fungal cytochrome P450 51 enzyme .
Biochemical Pathways
Similar compounds inhibit the conversion of lanosterol to ergosterol, a critical step in fungal cell wall synthesis .
Pharmacokinetics
Similar compounds are known to have varying absorption, distribution, metabolism, and excretion properties that can impact their bioavailability .
Result of Action
Similar compounds result in the destabilization of the fungal cell membrane, leading to cell death .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially affect the action of similar compounds .
Safety and Hazards
properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methoxy]-2-phenylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O/c21-16-11-10-15(17(22)12-16)13-25-24-19-9-5-4-8-18(19)23-20(24)14-6-2-1-3-7-14/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLUKATVFWRBJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclopropylacetamide](/img/structure/B2478778.png)
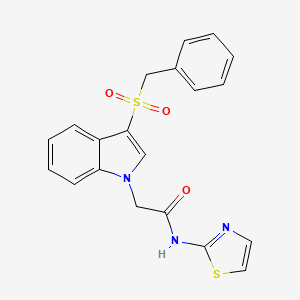
![(Z)-[2-(4-chlorobenzenesulfonyl)-1-phenylethylidene][(4-chlorophenyl)methoxy]amine](/img/structure/B2478780.png)
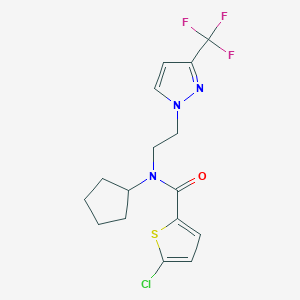
![Tert-butyl 2-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2478783.png)
![[5-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol](/img/structure/B2478786.png)
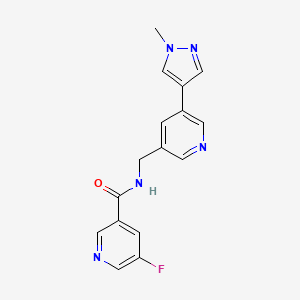
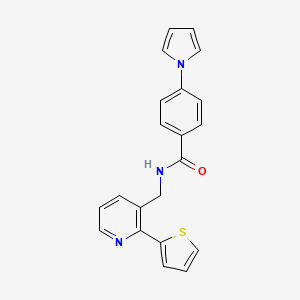
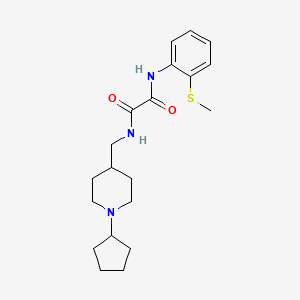
![1-(2-Chlorophenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2478794.png)
![N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2478795.png)
![Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate](/img/structure/B2478796.png)
![7-ethoxy-2-(thiophen-2-yl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2478800.png)
